1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one
Overview
Description
1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring substituted with a 3-bromo-5-methoxyphenyl group
Preparation Methods
The synthesis of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 3-bromo-5-methoxyaniline with glyoxal in the presence of ammonia, leading to the formation of the imidazolidinone ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
1-(3-Chloro-5-methoxyphenyl)imidazolidin-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Methyl-5-methoxyphenyl)imidazolidin-2-one: Contains a methyl group instead of a bromine atom.
1-(3-Bromo-4-methoxyphenyl)imidazolidin-2-one: The methoxy group is positioned differently on the phenyl ring.
Properties
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-15-9-5-7(11)4-8(6-9)13-3-2-12-10(13)14/h4-6H,2-3H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZUKDNIOOWSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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